N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole and thiophene rings are known for their biological activities and are often found in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic routes may include:
Formation of Thiazole Rings: Thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of Thiophene Rings: Thiophene rings can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling Reactions: The final step involves coupling the thiazole and thiophene rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis routes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Uniqueness
N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of thiazole and thiophene rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H9N3OS3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C12H9N3OS3/c16-10(15-12-13-3-5-18-12)6-8-7-19-11(14-8)9-2-1-4-17-9/h1-5,7H,6H2,(H,13,15,16) |
InChI Key |
NJHJQIGTQQNHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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